

The Mycotoxin Citrinin: A Technical Guide to its Natural Occurrence and Isotopic Variation

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Compound of Interest		
Compound Name:	Citrinin-d6	
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Abstract

Citrinin (CIT) is a nephrotoxic mycotoxin produced by several species of fungi belonging to the genera Penicillium, Aspergillus, and Monascus. Its presence in a wide array of agricultural commodities and food products poses a significant risk to human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of citrinin, detailing the producing fungal species and the extent of contamination in various foodstuffs. Furthermore, this document delves into the biosynthetic pathway of citrinin, offering a visual representation of the key enzymatic steps. While the application of stable isotope analysis for source tracking and authentication of mycotoxins is a growing field, data on the natural isotopic variation of citrinin remains scarce. This guide outlines the principles of relevant analytical techniques and discusses their potential application to citrinin. Detailed experimental protocols for the extraction and quantification of citrinin in complex matrices are also provided to aid researchers in their monitoring and mitigation efforts.

Natural Occurrence of Citrinin

Citrinin contamination is a global issue, affecting a broad spectrum of agricultural products, primarily during storage. The mycotoxin was first isolated from Penicillium citrinum in the 1930s.[1] Since then, numerous other fungal species have been identified as citrinin producers.

Citrinin-Producing Fungal Species



The primary fungal genera responsible for citrinin production are Penicillium, Aspergillus, and Monascus.[2] Within these genera, several species have been identified as significant producers in various commodities.

Fungal Genus	Key Citrinin-Producing Species
Penicillium	P. citrinum, P. verrucosum, P. expansum
Aspergillus	A. niveus, A. terreus, A. carneus, A. oryzae[1]
Monascus	M. purpureus, M. ruber[1]

Contamination of Agricultural Commodities and Food Products

Citrinin has been detected in a diverse range of foodstuffs of plant origin. Cereal grains are among the most frequently contaminated commodities.[3] Improper drying and storage conditions, particularly high moisture content (>16%), favor fungal growth and citrinin production.[1]

Commodity Group	Specific Examples
Cereals	Wheat, barley, rye, oats, corn, rice[3]
Fruits	Apples, grapes, pomaceous fruits
Spices	Turmeric, coriander, fennel, black pepper, cardamom, cumin
Nuts and Oilseeds	Almonds, peanuts, hazelnuts, pistachio nuts, sunflower seeds
Fermented Products	Red mold rice (Red Yeast Rice), cheese[3]
Beverages	Fruit juices
Other	Beans, olives, dairy products

Biosynthesis of Citrinin



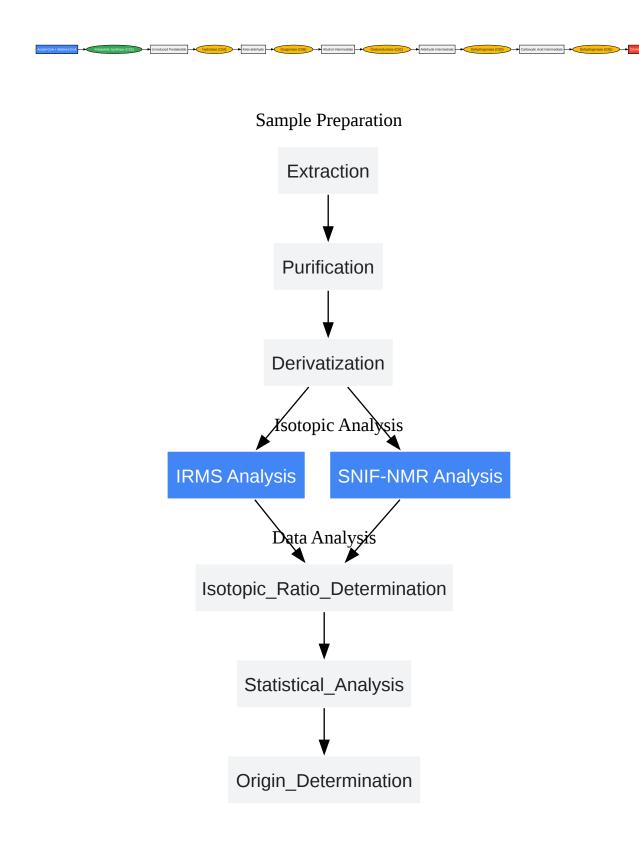
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Citrinin is a polyketide, a class of secondary metabolites synthesized by fungi. The biosynthetic pathway involves a series of enzymatic reactions, starting from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). The gene cluster responsible for citrinin biosynthesis has been identified and characterized in several producing fungi.[4]

The biosynthesis of citrinin from acetyl-CoA and malonyl-CoA involves a multi-step enzymatic process. A non-reducing polyketide synthase (nrPKS), CitS, initiates the synthesis by assembling a pentaketide chain. This intermediate undergoes a series of modifications including hydrolysis, oxidation, and reduction, catalyzed by enzymes such as CitA, CitB, CitC, CitD, and CitE, to form the final citrinin molecule.[4][5][6]





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